1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Description

Structural Characteristics of Benziodoxole Derivatives

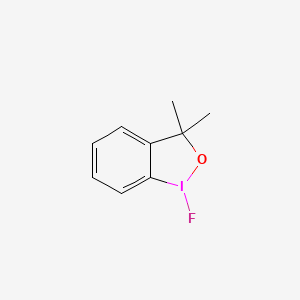

The structural foundation of this compound lies in its benziodoxole core, which exhibits distinctive geometric and electronic properties characteristic of hypervalent iodine compounds. According to crystallographic studies, benziodoxoles demonstrate a planar structure with a highly distorted T-shaped geometry around the iodine center. The observed bond angle C-I-O in benziodoxoles measures approximately 80°, which differs significantly from the 90° angle typical of non-cyclic hypervalent iodine compounds.

The molecular structure of this compound features several key components that contribute to its stability and reactivity. The benziodoxole framework contains a five-membered heterocyclic ring incorporating iodine in a hypervalent state, with the iodine atom bonding to carbon, oxygen, and fluorine atoms. Single-crystal X-ray diffraction data reveals that the average distance of intramolecular I···O bonds measures 2.5 Å, which is longer than the average covalent I-O bond length of 2.14 Å but shorter than the sum of van der Waals radii for iodine and oxygen atoms (3.5 Å), indicating significant ionic character in this interaction.

Table 1: Structural Parameters of this compound

The structural stability of this compound can be attributed to its zwitterionic character, which is represented by resonance contributors showing the distribution of charge within the molecule. This zwitterionic nature, reflected in the common designation of such compounds as diaryliodonium-2-carboxylates, contributes significantly to the enhanced stability observed in cyclic hypervalent iodine compounds compared to their acyclic counterparts.

The presence of two methyl substituents at the 3-position of the benziodoxole ring introduces steric effects that influence both the compound's stability and reactivity patterns. These geminal dimethyl groups create a quaternary carbon center that enhances the overall structural rigidity of the molecule while potentially affecting the accessibility of the iodine center for various chemical transformations.

Historical Development of Hypervalent Iodine Fluorinating Agents

The development of hypervalent iodine fluorinating agents represents a significant evolution in organofluorine chemistry, with this compound emerging as a recent and important addition to this family of reagents. The concept of hypervalent molecules was originally proposed by J. I. Musher in 1969, establishing the theoretical foundation for understanding compounds that exceed the traditional octet rule.

The historical progression of hypervalent iodine chemistry gained momentum in the early 2000s with the recognition of similarities between hypervalent iodine species and transition metal-organic complexes. This understanding led to the adoption of terminology such as "oxidative addition," "reductive elimination," "ligand exchange," and "ligand coupling" in mechanistic discussions of hypervalent iodine reactions. A pivotal moment occurred in 2005 when Kita and Ochiai independently reported the first catalytic applications of hypervalent iodine compounds, demonstrating their potential in oxidative transformations.

The specific development of fluorinating hypervalent iodine reagents emerged from the growing recognition of fluorine's importance in medicinal chemistry. Fluorine incorporation into organic frameworks continues to be an essential strategy for pharmaceutical development due to the beneficial properties imparted by fluorine, including increased metabolic stability, enhanced lipophilicity, and improved pharmacokinetic properties. The increasing demand for effective fluorination methods drove researchers to explore hypervalent iodine compounds as viable alternatives to traditional fluorinating agents.

Table 2: Timeline of Key Developments in Hypervalent Iodine Fluorinating Agents

The introduction of the cyclic hypervalent fluoroiodane reagent in 2013 marked a significant milestone in this field, as it provided researchers with an air and moisture stable fluorinating reagent that could be prepared from inexpensive sources of nucleophilic fluoride. This development addressed many of the handling and stability issues associated with earlier fluorinating reagents, paving the way for more practical applications in synthetic chemistry.

Recent advances in hypervalent iodine-mediated fluorination have demonstrated the versatility of these reagents in achieving various fluorination reactions under mild conditions. The environmental friendliness and mild reaction conditions associated with hypervalent iodine reagents have contributed to their growing popularity in green chemistry applications, particularly as the demand for sustainable synthetic methods continues to increase.

Unique Reactivity Profile of this compound

The reactivity profile of this compound distinguishes it from other fluorinating agents through its combination of stability, selectivity, and versatility in various synthetic transformations. This compound functions primarily as an electrophilic fluorinating reagent, capable of transferring fluorine atoms to electron-rich substrates under relatively mild conditions. The unique reactivity stems from the hypervalent iodine center, which can accommodate additional electron density while maintaining structural integrity.

One of the most significant aspects of this compound's reactivity is its ability to participate in electrophilic fluorination reactions with β-ketoesters and other enolizable substrates. Research has demonstrated that in the presence of triethylamine-hydrogen fluoride complexes, the compound effectively fluorinates these substrates, providing access to valuable fluorinated organic molecules. The reaction typically proceeds at moderate temperatures (40°C) over extended periods (24 hours), yielding fluorinated products in good yields (63% reported for ethyl 3-oxo-3-phenylpropanoate fluorination).

The compound also exhibits remarkable versatility in silver-catalyzed difluorination reactions of styrenes. This transformation represents a significant advancement in fluorination methodology, as it allows for the simultaneous introduction of two fluorine atoms into organic substrates. The silver-catalyzed process demonstrates the compound's ability to participate in more complex reaction mechanisms involving transition metal catalysis.

Table 3: Key Reaction Types and Conditions for this compound

Intramolecular fluorocyclizations represent another important aspect of this compound's reactivity profile. Research has shown that this compound can facilitate the cyclization of unsaturated carboxylic acids to form fluorinated lactones. This reaction is particularly noteworthy because it incorporates cyclization, aryl migration, and fluorination in a single synthetic step, demonstrating the compound's ability to enable complex molecular reorganizations.

The mechanism of fluorination involves the formation of hypervalent iodine intermediates that facilitate fluorine atom transfer. In the presence of fluoride ions, the compound can transfer fluorine atoms to electron-rich substrates through electrophilic attack. This process typically involves the formation of a hypervalent iodine intermediate, which serves as the active fluorinating species in these transformations.

Recent studies have revealed that the compound can also function under metal-free conditions when activated by hydrogen bonding interactions. The use of hexafluoroisopropanol as a hydrogen bond donor has been shown to activate the fluoroiodane reagent, enabling metal-free fluorocyclizations of unsaturated carboxylic acids with moderate yields achieved within just one hour. This discovery expands the practical applications of the compound and demonstrates its potential for use in developing new fluorine-18 labeled radiotracers for positron emission tomography imaging.

Propriétés

IUPAC Name |

1-fluoro-3,3-dimethyl-1λ3,2-benziodoxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISITPXJYDTLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391728-13-4 | |

| Record name | 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Fluorination of Precursor Benziodoxoles Using Hydrogen Fluoride Complexes

Method Overview:

A widely accepted approach involves the fluorination of 3,3-dimethyl-1,2-benziodoxole using hydrogen fluoride complexes, particularly triethylamine-hydrogen fluoride (Et₃N·3HF). This method offers high yields and operational simplicity.

- Solvent: Dichloromethane (DCM)

- Fluorinating agent: Triethylamine-hydrogen fluoride complex

- Temperature: Typically around 40°C

- Reaction time: Approximately 24 hours

- Dissolve 3,3-dimethyl-1,2-benziodoxole in DCM.

- Add an equimolar amount of triethylamine-hydrogen fluoride complex.

- Seal the reaction vessel and heat to 40°C.

- After completion, quench with saturated sodium bicarbonate solution.

- Extract the organic layer, dry over anhydrous magnesium sulfate, and purify via column chromatography.

Data:

- Yield: Approximately 63%

- Purity: >98% as confirmed by iodometric titration

- Melting point: 86.0–90.0°C

Synthesis via Chlorobenziodoxole Intermediates and Fluoride Sources

Mechanistic Pathway:

This approach involves converting chlorobenziodoxole derivatives into fluorinated products through nucleophilic substitution with fluoride ions, often facilitated by potassium fluoride (KF).

- Starting material: Chlorobenziodoxole derivatives

- Fluoride source: Potassium fluoride (KF)

- Solvent: Acetonitrile or dichloromethane

- Temperature: Variable, often around room temperature to 50°C

- Generate chlorobenziodoxole intermediates via chlorination of benziodoxole.

- React these intermediates with KF in the presence of phase transfer catalysts or under direct conditions.

- Heat if necessary to promote fluorine transfer.

- Purify the product by chromatography.

- This method is less direct but useful when chlorinated intermediates are readily available.

- The reaction mechanism involves nucleophilic attack by fluoride on the iodine center.

Synthesis via Electrophilic Fluorination of Hypervalent Iodine Precursors

Method Overview:

An alternative route involves starting from hypervalent iodine precursors, such as chloro- or iodo-benziodoxoles, and subjecting them to electrophilic fluorination using specialized reagents.

- Togni’s reagents or similar electrophilic fluorinating agents

- Fluoride donors like Selectfluor or N-fluorobenzenesulfonimide (NFSI)

- Solvent: Acetonitrile or dichloromethane

- Temperature: Ambient or slightly elevated

- Reaction time: Several hours

- Mix the hypervalent iodine precursor with the electrophilic fluorinating reagent.

- Stir at room temperature or mild heating.

- Isolate the fluorinated product via chromatography.

- This method offers high selectivity and is compatible with various functional groups.

- It is particularly useful for complex molecule fluorination.

Summary Data Table: Preparation Methods Comparison

Notes on Purification and Characterization

- Purification is typically achieved through column chromatography using silica gel.

- The final product’s purity is confirmed via NMR, melting point, and iodometric titration.

- Melting points are generally in the range of 86–90°C, with a characteristic appearance of crystalline powders ranging from white to greenish hues.

Analyse Des Réactions Chimiques

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is primarily used as an electrophilic fluorinating reagent. It undergoes various types of reactions, including:

Electrophilic Fluorination: It can fluorinate β-ketoesters and other enolizable substrates in the presence of triethylamine-hydrogen fluoride complexes.

Difluorination: It can engage in silver-catalyzed difluorination of styrenes.

Balz-Schiemann Reaction: It is used in hypervalent iodine-catalyzed Balz-Schiemann fluorination reactions.

Common reagents used in these reactions include triethylamine-hydrogen fluoride complexes, silver catalysts, and various solvents like dichloromethane. The major products formed are typically fluorinated organic compounds.

Applications De Recherche Scientifique

Synthetic Chemistry

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is widely used as a reagent in organic synthesis. Its primary role is in the formation of carbon-fluorine bonds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound facilitates selective fluorination reactions that enhance the efficiency of introducing fluorine into organic molecules.

Key Reactions

- Electrophilic Fluorination : It fluorinates β-ketoesters and other enolizable substrates using triethylamine-hydrogen fluoride complexes.

- Difluorination : Engages in silver-catalyzed difluorination of styrenes.

- Balz-Schiemann Reaction : Utilized in hypervalent iodine-catalyzed Balz-Schiemann fluorination reactions .

Medicinal Chemistry

In drug discovery, this compound plays a critical role in modifying lead compounds to optimize their pharmacokinetic properties. Its fluorinated derivatives are employed in the development of pharmaceuticals and diagnostic agents for medical imaging.

Case Study

A study demonstrated the use of this compound in synthesizing fluorinated compounds that exhibit improved bioavailability and efficacy in therapeutic applications. The compound was instrumental in creating novel drug candidates with enhanced biological activity .

Material Science

The compound is also significant in developing advanced materials such as polymers and coatings. Fluorinated compounds derived from this compound provide unique properties like increased chemical resistance and reduced surface energy.

Applications in Coatings

Fluorinated polymers developed using this compound have been shown to improve durability and performance in harsh environments, making them suitable for industrial applications .

Analytical Chemistry

In analytical applications, this compound is utilized for preparing fluorinated derivatives that enhance the sensitivity and specificity of detection methods across various samples.

Example

Fluorinated derivatives prepared using this reagent have been employed in chromatography to improve detection limits for certain analytes .

Mécanisme D'action

The mechanism of action of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole involves its role as an electrophilic fluorinating agent. In the presence of fluoride ions, it can transfer a fluorine atom to an electron-rich substrate. This process typically involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the fluorine atom .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Reactivity and Selectivity

- Fluorination vs. Trifluoromethylation :

- Substituent Effects :

Activité Biologique

1-Fluoro-3,3-dimethyl-1,2-benziodoxole (CAS No. 1391728-13-4) is a hypervalent iodine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological significance, supported by research findings and case studies.

This compound is characterized by the following properties:

- Molecular Formula : C₉H₁₀FIO

- Molecular Weight : 280.08 g/mol

- Appearance : White to orange crystalline powder

- Purity : ≥98% (iodometric titration)

- Melting Point : Information not explicitly provided in the sources

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1391728-13-4 |

| IUPAC Name | 1-fluoro-3,3-dimethyl-3H-1λ³,2-benziodoxole |

| InChI Key | FISITPXJYDTLHI-UHFFFAOYSA-N |

| PubChem CID | 72546672 |

The biological activity of this compound primarily involves its role as a fluorinating agent. It participates in electrophilic fluorination reactions, which can modify biological molecules, enhancing their pharmacological properties.

Key Mechanisms:

- Fluorination : The introduction of fluorine can significantly alter the reactivity and stability of organic compounds. This is particularly relevant in drug design where fluorinated compounds often exhibit improved metabolic stability and bioavailability.

- Enzyme Interaction : It may interact with various enzymes and receptors in biological systems, potentially modulating their activity and influencing metabolic pathways.

Biological Activity and Applications

Research indicates that this compound has potential applications in medicinal chemistry:

Case Study Findings:

- Antiviral Activity : In studies involving nucleoside analogues, fluorinated derivatives have shown promising antiviral activity against viruses such as dengue and yellow fever. The presence of fluorine enhances the binding affinity to viral targets while reducing toxicity .

- Drug Metabolism : The compound’s structure allows for favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles due to its ability to evade extensive metabolic pathways that typically degrade non-fluorinated compounds .

Research Findings

A significant body of research has focused on the synthesis and application of this compound in various chemical reactions:

Table 2: Summary of Research Studies

Q & A

Basic Research Questions

Q. How is 1-Fluoro-3,3-dimethyl-1,2-benziodoxole synthesized, and what analytical methods confirm its purity and structure?

- Methodological Answer : The compound is typically synthesized via halogen exchange reactions. For example, 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole reacts with silver acetate in methanol under dark conditions to form intermediates like 1-acetoxy derivatives, which are subsequently fluorinated using fluorinating agents. Key steps include strict light avoidance to prevent decomposition and solvent selection (e.g., dry acetonitrile or methanol). Characterization involves ¹H NMR (e.g., δ 7.93 ppm for aromatic protons) and IR spectroscopy (e.g., ν = 762 cm⁻¹ for C–F stretching). Purity is confirmed by elemental analysis and chromatographic techniques .

Q. What are the primary applications of this reagent in fluorination and trifluoromethylation reactions?

- Methodological Answer : This reagent is widely used in electrophilic fluorination and trifluoromethylation of nucleophiles. For example:

- Fluorination of 1,3-dicarbonyl compounds : Generates 4-fluoropyrazolones via Scheme 43 (Organic & Biomolecular Chemistry), enabling access to fluorinated pharmacophores .

- Umpolung strategies : Mediates carbamate formation from silyl enol ethers and CO₂, where brominated analogs (e.g., 1-bromo-3,3-dimethyl derivatives) show superior reactivity .

- Trifluoromethylation of S-hydrogen phosphorothioates : Achieves S–CF₃ bond formation with a polar-sensitive mechanism, as shown by Taft analysis (ρ* = +2.55 for electron-rich substrates) .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of trifluoromethylation using this reagent compared to other Togni reagents?

- Methodological Answer : Reaction efficiency depends on:

- Reagent structure : 3,3-dimethyl-1,2-benziodoxole (Togni Reagent I) minimizes side reactions (e.g., 2-iodobenzoyloxylation) in trifluoromethylazidation compared to 1,2-benziodoxol-3-one .

- Solvent and additives : Polar aprotic solvents (e.g., DMF) enhance electrophilicity, while NaH or Ag salts stabilize reactive intermediates .

- Yield optimization : Togni Reagent I provides >80% yields in azidation reactions, whereas non-cyclic hypervalent iodine reagents (e.g., HTIB) produce by-products .

Q. What mechanistic insights explain the divergent reactivity in electrophilic trifluoromethylation reactions?

- Methodological Answer : Mechanistic studies using ¹⁹F NMR and kinetic isotope effects reveal:

- Two distinct pathways : Electron-rich substrates undergo rate-determining CF₃⁺ transfer (ρ* = +2.55), while electron-poor substrates follow a radical pathway (ρ* = -0.37) .

- Steric vs. electronic effects : Steric factors are negligible (Es = 0), but substituent electronics dominate, as shown in phosphorothioate trifluoromethylation .

- Side reactions : Competing iodonium intermediate formation can occur if the reagent is exposed to light or moisture, requiring strict inert conditions .

Q. How can contradictions in reported yields be resolved when using this reagent in copper-catalyzed reactions?

- Methodological Answer : Contradictions arise from:

- Catalyst compatibility : Cu(I) vs. Cu(II) sources affect redox cycles. For example, Cu(OTf)₂ improves trifluoromethylazidation yields by stabilizing reactive intermediates .

- Substrate scope limitations : Sterically hindered alkenes or electron-deficient aromatics require modified ligands (e.g., phenanthroline) or elevated temperatures .

- By-product analysis : Use GC-MS or HPLC to identify side products (e.g., iodobenzoyloxylation) and adjust reagent stoichiometry or solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.